molecular formula C34H30FN9O2S B15137149 PROTAC BRD4 Degrader-25

PROTAC BRD4 Degrader-25

カタログ番号: B15137149
分子量: 647.7 g/mol
InChIキー: GNAZHLWOOVUAFO-MHZLTWQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PROTAC BRD4 Degrader-25 (Compound 1-f) is a heterobifunctional degrader designed to target BRD4, a member of the BET (bromodomain and extra-terminal) protein family critical for epigenetic regulation and oncogenic transcription . It functions by recruiting the E3 ubiquitin ligase complex (e.g., von Hippel-Lindau, VHL) to BRD4, leading to ubiquitination and proteasomal degradation of the target protein .

Preclinical studies highlight its application in cancer research, particularly in diseases driven by bromodomain dysfunction, such as leukemia and solid tumors . While its exact DC50 (degradation concentration 50%) remains unspecified in available literature, its structural design aligns with PROTACs like ARV-825 and dBET1, which exhibit sub-nanomolar to nanomolar potency .

特性

分子式

C34H30FN9O2S

分子量

647.7 g/mol

IUPAC名

N-[5-[4-[(9S)-9-[2-(dimethylamino)-2-oxoethyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]-2-fluorophenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C34H30FN9O2S/c1-18-19(2)47-34-29(18)30(38-27(16-28(45)42(4)5)32-41-40-20(3)44(32)34)22-9-7-21(8-10-22)23-11-12-25(35)26(15-23)39-33(46)24-17-37-43-14-6-13-36-31(24)43/h6-15,17,27H,16H2,1-5H3,(H,39,46)/t27-/m0/s1

InChIキー

GNAZHLWOOVUAFO-MHZLTWQESA-N

異性体SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N(C)C)C4=CC=C(C=C4)C5=CC(=C(C=C5)F)NC(=O)C6=C7N=CC=CN7N=C6)C

正規SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N(C)C)C4=CC=C(C=C4)C5=CC(=C(C=C5)F)NC(=O)C6=C7N=CC=CN7N=C6)C

製品の起源

United States

準備方法

The synthesis of PROTAC BRD4 Degrader-25 involves several steps, including the conjugation of a BRD4-binding ligand with an E3 ligase ligand via a linker. The synthetic route typically includes:

Industrial production methods for PROTAC BRD4 Degrader-25 are still under development, as the compound is primarily used in research settings. the general approach involves large-scale synthesis of the individual components followed by their conjugation under controlled conditions .

化学反応の分析

PROTAC BRD4 Degrader-25 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

The major product formed from these reactions is the degraded BRD4 protein, which is broken down into smaller peptides by the proteasome .

作用機序

PROTAC BRD4 Degrader-25 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The compound forms a ternary complex with BRD4 and an E3 ligase, facilitating the transfer of ubiquitin to BRD4. This ubiquitination marks BRD4 for degradation by the proteasome . The molecular targets involved include the bromodomains of BRD4 and the E3 ligase recruited by the PROTAC molecule .

類似化合物との比較

Selectivity

  • PROTAC BRD4 Degrader-25: Limited selectivity data available, but its VHL-based design may favor BRD4 degradation over other BET proteins .
  • ARV-825 and dBET1 : CRBN-dependent degraders with broader BET family activity, though ARV-825 shows higher potency .
  • MZ1 and ZXH-3-26 : Exhibit BRD4 selectivity via distinct ternary complex stabilization mechanisms. MZ1’s preference arises from differential binding kinetics between BRD4 and VHL .

Potency and Efficacy

  • Compound 23 (ZBC260) : Outperforms others with DC50 values in the picomolar range and demonstrated tumor regression in vivo .
  • PROTAC BRD4 Degrader-25 : Lacks published in vivo data, limiting direct efficacy comparisons .

Structural and Pharmacokinetic Features

  • JQ1-Based PROTACs (e.g., MZ1) : High lipophilicity (ChromlogD7.4 = 7.3) may limit solubility, whereas newer analogs like I-BET4697-based PROTACs offer improved physicochemical properties .
  • RT-PROTAC Prodrugs : Radiotherapy-activated PROTACs (e.g., BRD4-targeting prodrugs) enable spatiotemporal control, reducing off-tissue toxicity .

Clinical and Preclinical Advancements

  • ARV-825 : Validated in Burkitt’s lymphoma models with robust degradation and anti-proliferative effects .
  • Compound 23 (ZBC260): Advanced to in vivo studies, showing tumor regression in leukemia xenografts at 1–3 mg/kg doses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。